Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a complex organic compound that features a boronate ester group. This compound is significant in various fields of scientific research due to its unique structure and reactivity.
Preparation Methods
The synthesis of tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material . The synthetic route includes several substitution reactions, and the structure is confirmed using techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: These are common due to the presence of the boronate ester group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, potassium acetate, and other organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.
Biology and Medicine: The compound is significant in the development of pharmaceuticals due to its ability to form stable complexes with other molecules.
Industry: It is used in the production of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to form stable complexes with other molecules. The boronate ester group plays a crucial role in these interactions, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar compounds include:
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound is also used in the synthesis of biologically active molecules.
Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Another compound with a boronate ester group, used in similar applications.
The uniqueness of tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate lies in its specific structure, which provides distinct reactivity and stability compared to other similar compounds.
Properties
Molecular Formula |
C16H28BNO4 |
---|---|
Molecular Weight |
309.2 g/mol |
IUPAC Name |
tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-8-10-11(9-18)12(10)17-21-15(4,5)16(6,7)22-17/h10-12H,8-9H2,1-7H3 |
InChI Key |
BQYVNLKMKFRPJH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2C3C2CN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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